![molecular formula C19H19BrClN3 B15038642 N-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-4-(4-chlorophenyl)piperazin-1-amine](/img/structure/B15038642.png)
N-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-4-(4-chlorophenyl)piperazin-1-amine
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Overview
Description
(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is a complex organic compound that features a piperazine ring substituted with a bromine atom and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Substitution Reaction: The piperazine intermediate is then reacted with 4-chlorobenzyl chloride to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Fluoxetine: An antidepressant that also contains a piperazine ring.
Uniqueness
(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19BrClN3 |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
(Z,Z)-2-bromo-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C19H19BrClN3/c20-17(14-16-4-2-1-3-5-16)15-22-24-12-10-23(11-13-24)19-8-6-18(21)7-9-19/h1-9,14-15H,10-13H2/b17-14-,22-15- |
InChI Key |
BFRNUMFIQILYLO-JXUJGAQVSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C(=C\C3=CC=CC=C3)\Br |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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